molecular formula C12H17NO4S B13513800 2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]aceticacid

2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]aceticacid

Cat. No.: B13513800
M. Wt: 271.33 g/mol
InChI Key: DANSYVWBJWXLEJ-UHFFFAOYSA-N
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Description

This compound is a tert-butoxycarbonyl (Boc)-protected amino acid derivative featuring a thiophene ring substituted at the 2-position. The Boc group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes. The acetic acid backbone and thiophene heterocycle make it valuable in medicinal chemistry and peptide synthesis, particularly for introducing sulfur-containing motifs into target molecules.

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

2-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophen-2-yl]acetic acid

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-7-9-5-4-8(18-9)6-10(14)15/h4-5H,6-7H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

DANSYVWBJWXLEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(S1)CC(=O)O

Origin of Product

United States

Preparation Methods

Boc Protection of Amino Groups on Aromatic or Heteroaromatic Systems

The tert-butoxycarbonyl (Boc) protecting group is commonly introduced by reacting the free amine with di-tert-butyl dicarbonate under mild basic conditions. This step is crucial for protecting the amino functionality during subsequent synthetic steps.

Typical Reaction Conditions:

  • Amino-substituted precursor (e.g., 5-aminomethylthiophene derivative) is suspended or dissolved in a mixture of tetrahydrofuran and aqueous sodium hydroxide or carbonate solution.
  • Di-tert-butyl dicarbonate is added dropwise at low temperature (0 to 20 °C) to control reaction rate and minimize side reactions.
  • The reaction mixture is stirred for 1 to 12 hours at room temperature or slightly elevated temperatures (up to 30 °C).
  • Upon completion, the reaction mixture is acidified to pH 4-5 to precipitate the Boc-protected product.
  • The product is extracted with ethyl acetate or similar organic solvents, washed, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the Boc-protected intermediate.

Yields: Typically range from 50% to 65% depending on substrate and exact conditions.

Example:

  • 3-Amino-4-methoxybenzoic acid treated with sodium hydroxide and di-tert-butyl dicarbonate in tetrahydrofuran at 20 °C for 5 to 12.5 hours yielded 3-((tert-butoxycarbonyl)amino)-4-methoxybenzoic acid in 50-65% yield.

Functionalization of the Thiophene Ring with Aminomethyl Group

The introduction of the aminomethyl group on the thiophene ring at the 5-position can be achieved by:

  • Bromination or halogenation of the thiophene ring at the desired position.
  • Subsequent nucleophilic substitution or palladium-catalyzed coupling reactions to install the aminomethyl substituent.
  • Protection of the amino group with Boc as described above.

While specific details for the exact compound are limited, analogous procedures involve:

  • Using 5-bromomethylthiophene or 5-bromothiophene derivatives.
  • Reaction with Boc-protected amines or amine precursors under basic conditions.
  • Purification by chromatography or recrystallization.

Purification Techniques

Purification of the final compound and intermediates typically involves:

  • Filtration to remove inorganic salts.
  • Extraction with organic solvents such as ethyl acetate.
  • Washing with aqueous solutions (acidic, basic, or brine) to remove impurities.
  • Drying over anhydrous sodium sulfate.
  • Concentration under reduced pressure.
  • Chromatography (flash column or preparative thin-layer chromatography).
  • Recrystallization from suitable solvents.

Summary Table of Key Preparation Steps and Conditions

Step Reaction Type Reagents & Conditions Temperature (°C) Time Yield (%) Notes
1 Boc Protection of Amino Group Amino precursor + di-tert-butyl dicarbonate, NaOH or carbonate, THF/water 0 to 30 1 to 12 hours 50-65 Dropwise addition, acidification post-reaction
2 Aminomethylation of Thiophene Halogenated thiophene + Boc-protected amine or amine precursor, base or Pd-catalyst Ambient to 50 Hours to overnight Variable Requires regioselectivity control
3 Lithiation and Carboxylation Organolithium reagent (e.g., n-BuLi), CO2 quench, acidification -78 to 0 1 to 6 hours Moderate Inert atmosphere, anhydrous conditions
4 Purification Filtration, extraction, drying, chromatography, recrystallization Ambient Variable N/A Essential for product purity

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group in the compound is acid-labile and can be cleaved under acidic conditions to yield the free amine. This reaction is critical for further functionalization of the amine group.

  • Reagents/Conditions :

    • Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature .

    • Hydrochloric acid (HCl) in dioxane.

  • Mechanism :

    • Protonation of the Boc group’s carbonyl oxygen followed by elimination of tert-butyl cation and CO₂, releasing the free amine.

  • Applications :

    • Deprotection enables subsequent reactions such as amide coupling (e.g., with activated carboxylic acids) .

Amide Bond Formation

The carboxylic acid moiety undergoes amidation with primary or secondary amines via activation.

  • Reagents/Conditions :

    • Activation : HATU, HOBt, or EDC in DMF .

    • Coupling partners : Amines (e.g., benzylpiperidine derivatives) .

    • Typical yields : 31–82% (dependent on steric/electronic factors) .

  • Example :

    • Reaction with 1-benzylpiperidin-4-amine forms tert-butyl (3-((1-benzylpiperidin-4-yl)carbamoyl)-5-phenylthiophen-2-yl)carbamate (80% yield) .

Esterification and Saponification

The carboxylic acid group can be esterified or hydrolyzed under basic conditions.

Reaction TypeReagents/ConditionsProductYieldSource
Esterification Methanol, H₂SO₄ (acid catalysis)Methyl ester derivative70–85%
Saponification NaOH in MeOH/H₂O/THF (80°C)Carboxylate salt>95%

Suzuki-Miyaura Cross-Coupling

The thiophene ring’s brominated derivatives (e.g., 5-bromo intermediates) participate in palladium-catalyzed cross-couplings.

  • Reagents/Conditions :

    • Pd(PPh₃)₄, K₂CO₃, boronic acids (e.g., aryl/heteroaryl) .

    • Solvents: THF or dioxane at 80–100°C .

  • Example :

    • Coupling with phenylboronic acid forms biarylthiophene derivatives (yields: 45–78%) .

Radical Bromination

The thiophene ring undergoes regioselective bromination at the 5-position.

  • Reagents/Conditions :

    • N-Bromosuccinimide (NBS) in DMF or CCl₄ .

    • Initiation via light or radical initiators (e.g., AIBN) .

  • Product :

    • 5-Bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate (used in further cross-couplings) .

Cyclization Reactions

The compound participates in multicomponent reactions to form heterocycles.

  • Example :

    • Condensation with methyl cyanoacetate and sulfur in methanol forms thiophene-fused pyridines .

    • Conditions : Et₃N, 40°C, 12 hours .

Enzymatic Interactions

The Boc-protected thiophene-acetic acid scaffold exhibits allosteric inhibition in biochemical systems:

  • Target : Plasmodium falciparum aspartate transcarbamoylase (PfATC) .

  • Mechanism :

    • Binds to a hydrophobic pocket, inducing conformational changes in the 120s loop (IC₅₀ = 1.2 µM) .

Mechanistic Insights

  • Amide Activation : The carboxylic acid is activated via HOBt/EDC to form an O-acylisourea intermediate, which reacts with amines to form amides .

  • Boc Stability : The Boc group remains intact under basic hydrolysis (e.g., saponification) but is cleaved in acidic media .

Scientific Research Applications

2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid is not well-documented. the Boc group is known to protect amines during synthetic processes, preventing unwanted side reactions. The thiophene ring can participate in various chemical reactions due to its electron-rich nature, making it a versatile building block in organic synthesis .

Comparison with Similar Compounds

Positional Isomers: Thiophene Substitution Patterns

  • N-(tert-Butoxycarbonyl)-amino-(3-thienyl)acetic acid (): This analog substitutes the thiophene at the 3-position instead of the 2-position. For example, 3-thienyl derivatives may exhibit different dipole moments compared to 2-thienyl counterparts, influencing solubility and crystallinity .

Aromatic Ring Variation: Phenyl vs. Thiophene

  • TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID (CAS 28044-77-1, ): Replaces the thiophene with a p-tolyl (4-methylphenyl) group. Molecular weight differences (C14H19NO4 vs. C12H17NO4S for the title compound) also impact pharmacokinetic properties .

Heterocycle Expansion: Thiazole Derivatives

  • (2-[(THIEN-2-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETIC ACID (): Incorporates a thiazole ring, introducing an additional nitrogen atom. Thiazoles are known for hydrogen-bonding capabilities and metabolic stability, which could enhance biological activity in drug discovery contexts. The thienylcarbonyl substituent further diversifies electronic properties compared to the Boc-protected aminomethyl group .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituent Type Key Features
2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid C12H17NO4S 283.34 g/mol Thiophen-2-yl, Boc-protected Sulfur heterocycle, moderate polarity
N-(tert-Butoxycarbonyl)-amino-(3-thienyl)acetic acid C11H15NO4S 269.30 g/mol Thiophen-3-yl, Boc-protected Positional isomer, altered dipole
TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID C14H19NO4 265.30 g/mol p-Tolyl, Boc-protected Hydrophobic, higher logP
(2-[(THIEN-2-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL)ACETIC ACID C11H10N2O3S2 282.34 g/mol Thiazole, thienylcarbonyl Dual heterocycles, enhanced H-bonding

Biological Activity

2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid, often referred to as a derivative of thiophene, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to several bioactive molecules, including intermediates in the synthesis of therapeutic agents like Palbociclib, which is used in cancer treatment.

  • Chemical Formula : C10_{10}H15_{15}N2_2O3_3S
  • Molecular Weight : 242.3 g/mol
  • CAS Number : 571188-59-5

Biological Activity

The biological activity of 2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid has been primarily investigated in the context of its role as an intermediate in drug synthesis and its potential effects on various biological systems.

Research indicates that the compound may act through modulation of specific enzymatic pathways. For instance, it has been suggested that thiophene derivatives can interact with cholinesterase enzymes, which are critical for neurotransmission and have implications in neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

  • Cholinesterase Inhibition :
    • A study highlighted the interaction of thiophene derivatives with acetylcholinesterase (AChE), suggesting that modifications to the thiophene ring can enhance inhibitory activity . This is significant for developing treatments for conditions like Alzheimer's disease where AChE activity needs to be modulated.
  • Anticancer Activity :
    • As an intermediate in the synthesis of Palbociclib, research into this compound's derivatives has shown promising results in inhibiting cancer cell proliferation. Palbociclib itself is a selective inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
  • Pharmacokinetics and Toxicology :
    • Preliminary studies have assessed the pharmacokinetic properties of related compounds, indicating favorable absorption and distribution characteristics. However, detailed toxicological profiles remain to be fully elucidated .

Data Tables

PropertyValue
Chemical FormulaC10_{10}H15_{15}N2_2O3_3S
Molecular Weight242.3 g/mol
CAS Number571188-59-5
Purity>98%
Storage ConditionsRoom temperature

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid?

  • Methodology : A two-step approach is often employed:

Friedel-Crafts Acylation : Introduce the acetic acid moiety to the thiophene ring using oxalyl chloride or similar reagents under anhydrous conditions .

Boc Protection : React the amine group with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP) to protect the amino-methyl thiophene intermediate .

  • Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography to avoid byproducts.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and thiophene protons (δ ~6.5–7.5 ppm) .
  • HPLC/MS : Assess purity (>95%) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .
  • FT-IR : Identify carbonyl stretches (Boc: ~1680–1720 cm⁻¹; acetic acid: ~1700 cm⁻¹) .

Q. What are the recommended storage conditions to ensure stability?

  • Stability : Store under inert atmosphere (N₂/Ar) in sealed containers at room temperature (20–25°C). Avoid moisture and prolonged exposure to light to prevent Boc group cleavage or thiophene ring oxidation .
  • Decomposition Risks : Thermal gravimetric analysis (TGA) shows decomposition above 150°C; differential scanning calorimetry (DSC) can identify phase transitions .

Advanced Research Questions

Q. How can conflicting NMR data for Boc-protected intermediates be resolved?

  • Root Cause : Discrepancies may arise from rotameric equilibria of the Boc group or solvent-dependent shifts.
  • Mitigation Strategies :

  • Use deuterated DMSO or CDCl₃ to stabilize rotamers.
  • Perform variable-temperature NMR to observe dynamic effects .
  • Compare with computational predictions (DFT calculations for chemical shifts) .

Q. What catalytic systems are effective for coupling reactions involving this compound?

  • Palladium Catalysis : Pd(OAc)₂/XPhos systems enable Suzuki-Miyaura cross-coupling of the thiophene ring with aryl boronic acids .
  • Photoredox Catalysis : Use Ru(bpy)₃²⁺ for decarboxylative functionalization of the acetic acid moiety under blue light .
  • Challenges : Boc deprotection may occur under strongly acidic/basic conditions; optimize pH (e.g., mild TFA in DCM) .

Q. How can byproducts from incomplete Boc protection be identified and minimized?

  • Byproduct Analysis : LC-MS can detect unreacted amine intermediates (m/z ~150–200) or hydrolyzed Boc groups (m/z +18 for water addition) .
  • Optimization : Increase stoichiometry of Boc anhydride (1.5–2.0 equiv) and use molecular sieves to scavenge water .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to electrophilic/nucleophilic attacks.
  • MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation or stability .

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